Acebrophylline

Catalog No.
S587196
CAS No.
96989-76-3
M.F
C22H28Br2N6O5
M. Wt
616.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acebrophylline

CAS Number

96989-76-3

Product Name

Acebrophylline

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Molecular Formula

C22H28Br2N6O5

Molecular Weight

616.3 g/mol

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O

Synonyms

Ambromucil; Broncomnes; Surfolase; trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]-cyclohexanol Mono(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate); 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic Acid Compound with t

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O

Mucus Regulation:

  • Ambroxol: This component acts as a secretolytic, meaning it helps thin and loosen mucus in the airways. This can improve the removal of mucus by the body's natural clearance mechanisms. [Source: National Institutes of Health. "Ambroxol." ]

Bronchodilation:

  • Theophylline-7-acetic acid: This component is a xanthine derivative, similar to theophylline. It is thought to work by relaxing the smooth muscles in the airways, which can help to open them up and improve airflow. [Source: National Library of Medicine. "Theophylline." ]

Anti-inflammatory Effects:

  • While the exact mechanisms are not fully understood, some research suggests that acebrophylline may have anti-inflammatory properties that could be beneficial in respiratory conditions. [Source: PubMed. "Acebrophylline: an airway mucoregulator and anti-inflammatory agent." ]

Additional Information:

  • It is important to consult with a healthcare professional before using acebrophylline, as it can interact with other medications and may not be suitable for everyone.
  • More research is needed to fully understand the long-term effects of acebrophylline.

Acebrophylline is a pharmaceutical compound primarily used in the treatment of respiratory disorders, particularly in conditions characterized by excessive mucus production such as asthma and chronic obstructive pulmonary disease (COPD). It is a derivative of theophylline, a well-known bronchodilator, combined with ambroxol, which exhibits mucolytic properties. The chemical structure of Acebrophylline is represented by the molecular formula C22H28Br2N6O5, with a molecular weight of approximately 616.3 g/mol .

Acebrophylline's mechanism of action is due to the combined effects of its components:

  • Theophylline-7-acetate: Acts as a bronchodilator by relaxing the smooth muscles surrounding the airways, leading to bronchodilation and improved airflow [].
  • Ambroxol: Acts as a mucolytic agent by thinning and loosening mucus, making it easier to cough up and expel [].

Acebrophylline is synthesized through the reaction of equimolar amounts of theophylline-7-acetic acid and ambroxol. This reaction involves the formation of a salt, which combines the bronchodilatory effects of theophylline with the mucolytic action of ambroxol . The resulting compound exhibits enhanced therapeutic efficacy in managing respiratory conditions by promoting airway relaxation and reducing mucus viscosity.

The biological activity of Acebrophylline encompasses several mechanisms:

  • Bronchodilation: It relaxes smooth muscles around the airways, facilitating easier breathing.
  • Mucolytic Action: Acebrophylline helps to break down mucus, making it less viscous and easier to expel.
  • Anti-inflammatory Effects: The compound exhibits properties that may reduce inflammation in the airways, contributing to improved respiratory function .
  • Antioxidant Properties: It may also provide protection against oxidative stress in lung tissues .

The synthesis of Acebrophylline typically involves:

  • Preparation of Reactants: Theophylline-7-acetic acid and ambroxol are prepared in equimolar amounts.
  • Reaction Conditions: The reactants are combined under controlled conditions to facilitate salt formation.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity and yield.

This method allows for the efficient production of Acebrophylline while retaining its pharmacological properties .

Acebrophylline is primarily used for:

  • Managing symptoms associated with asthma and COPD.
  • Reducing bronchial obstruction and improving ventilatory functions.
  • Serving as an adjunct therapy in patients experiencing chronic bronchitis or other respiratory ailments characterized by mucus hypersecretion .

It is available in various formulations, including tablets, capsules, and syrups.

Acebrophylline may interact with several medications, affecting their efficacy or increasing the risk of adverse effects. Notable interactions include:

  • Corticosteroids: May enhance anti-inflammatory effects but also increase side effects.
  • Antibiotics: Such as doxycycline and amoxicillin; caution is advised due to potential alterations in metabolism.
  • Diuretics: Like furosemide; may affect electrolyte balance when used concurrently .

Patients are advised to inform healthcare providers about all medications they are taking to mitigate potential interactions.

Several compounds share structural or functional similarities with Acebrophylline. Here are some notable examples:

Compound NameKey Features
AmbroxolMucolytic agent, enhances mucus clearance.
TheophyllineBronchodilator, used for asthma and COPD.
DoxophyllineSimilar bronchodilatory effects but different structure.
CarbocisteineMucolytic agent that reduces mucus viscosity.
N-acetylcysteineAntioxidant properties, also used as a mucolytic agent.

Uniqueness of Acebrophylline:
Acebrophylline uniquely combines bronchodilator and mucolytic activities in one compound, offering a dual mechanism of action that enhances its effectiveness in treating respiratory conditions compared to other similar compounds that typically focus on one action alone .

Superiority Over Theophylline: Enhanced Efficacy and Reduced Side Effects

Acebrophylline demonstrates comparable bronchodilatory efficacy to sustained-release theophylline while exhibiting a more favorable safety profile. In a randomized longitudinal study of 40 COPD patients, both drugs improved spirometric parameters (FEV1, FEV1/FVC ratio, FEF 25–75%) and symptomatic scores to similar degrees over 42 days [1]. However, Acebrophylline-treated patients showed significantly fewer cardiovascular adverse events:

ParameterAcebrophylline GroupTheophylline Group
Tachycardia Incidence0%35%
Palpitation Reports0%25%
Tremor Occurrence0%25%

This safety advantage stems from Acebrophylline's molecular composition—a stoichiometric combination of ambroxol (61.3%) and theophylline-7-acetate (38.7%) [4]. The ambroxol component increases pulmonary surfactant production while modulating the pharmacokinetics of the xanthine moiety, reducing systemic exposure to unbound theophylline metabolites associated with adenosine receptor antagonism [1] [3].

Mechanistically, Acebrophylline achieves bronchodilation through selective phosphodiesterase (PDE) inhibition while avoiding the non-specific adenosine receptor blockade characteristic of theophylline [1]. This targeted action preserves cardiovascular homeostasis, as demonstrated by the absence of QT interval prolongation in electrocardiographic studies [1].

Advantages Over Ambroxol: Combined Bronchodilatory and Mucoregulatory Action

While ambroxol alone functions primarily as a mucolytic agent, Acebrophylline integrates bronchodilation through its theophylline-7-acetate component. This dual mechanism addresses both airway obstruction and mucus hypersecretion—key pathophysiological features of COPD and asthma:

  • Mucoregulatory Effects

    • Increases surfactant biosynthesis by 45% compared to ambroxol monotherapy [4]
    • Reduces mucus viscosity through phosphatidylcholine diversion (↓ leukotriene synthesis) [3]
    • Enhances mucociliary clearance velocity by 32% in bronchoscopic studies [3]
  • Bronchodilatory Capacity

    • Inhibits PDE4 isoform (IC50 = 1.8 μM) with greater selectivity than classical xanthines [1]
    • Augments cAMP levels in bronchial smooth muscle cells by 140% [4]
    • Demonstrates equivalent FEV1 improvement to β2-agonists in asthma trials [5]

The synergistic interaction between components was quantified in a crossover study where Acebrophylline produced 18% greater improvement in PEFR than equimolar ambroxol-theophylline combinations, suggesting emergent pharmacological properties [4].

Mechanistic Differentiation From Other Xanthine Derivatives

Acebrophylline's pharmacological uniqueness arises from three distinct mechanisms not shared by conventional xanthines:

  • Surfactant-Mediated Mucokinesis
    Unlike theophylline or doxofylline, Acebrophylline stimulates type II pneumocytes to increase surfactant protein-B production by 27%, facilitating alveolar recruitment and reducing airway closure [3] [4]. This effect correlates with a 41% decrease in air trapping on plethysmography [1].

  • Inflammatory Mediator Modulation
    The drug demonstrates dual anti-inflammatory action:

    • Inhibits phospholipase A2 (IC50 = 3.4 μM), reducing arachidonic acid availability for leukotriene synthesis [3]
    • Suppresses TNF-α production by alveolar macrophages (↓ 58% vs baseline) [1]
    • Enhances histone deacetylase-2 activity, potentiating corticosteroid effects [1]
  • Receptor-Targeted Bronchodilation
    Acebrophylline preferentially blocks M3 muscarinic receptors (Ki = 0.8 nM) over β-adrenergic pathways, complementing the action of long-acting muscarinic antagonists (LAMAs) in COPD regimens [4]. This contrasts with pentoxifylline's predominant vasodilatory effects via PDE3 inhibition.

Therapeutic outcomes reflect these mechanistic advantages. In a 4-week asthma trial, Acebrophylline combined with budesonide achieved equivalent FEV1 improvement (Δ = 12.4%) to formoterol-corticosteroid combinations, despite differing modes of action [5].

Matrix Tablet Formulation Development

Matrix tablet technology has emerged as the predominant approach for Acebrophylline sustained-release formulations, with extensive research demonstrating the efficacy of hydrophilic polymer matrices in controlling drug release over extended periods. The fundamental principle involves the incorporation of Acebrophylline into a matrix system composed of hydrophilic polymers that form gel layers upon contact with dissolution media, thereby controlling drug diffusion and release rates [1] [2].

Comprehensive formulation studies have established that Hydroxypropylmethylcellulose (HPMC) represents the most effective matrix-forming polymer for Acebrophylline tablets. Research investigations utilizing various grades of HPMC, including HPMC K100 and HPMC K15, have demonstrated that polymer concentration directly influences drug release characteristics. Formulations employing HPMC K100 at concentrations ranging from 25-48 mg per 200 mg tablet showed progressive release retardation with increasing polymer content [1] [3].

The optimal formulation (F7) achieved 91.11% drug release over 24 hours, incorporating 200 mg Acebrophylline with 25 mg HPMC K100, 5 mg HPMC K15, and 5 mg Carboxymethylcellulose sodium. This formulation demonstrated superior release characteristics compared to conventional immediate-release preparations, with hardness values of 6 Kg/cm² and friability below 0.05%, indicating excellent mechanical properties [1].

Drug release kinetics analysis revealed that the optimized matrix tablet formulation follows the Korsmeyer-Peppas model (r = 0.9803), with an n value of 0.6684, indicating anomalous transport involving both diffusion and erosion mechanisms. The high correlation coefficient demonstrates that drug release occurs through a combination of polymer swelling, drug diffusion, and matrix erosion processes [1].

Microsphere Technology Development

Microsphere formulations represent an advanced approach to Acebrophylline delivery, offering superior control over drug release through encapsulation within polymer matrices. The ionic gelation method has been established as the most effective technique for preparing Acebrophylline microspheres, utilizing sodium alginate as the primary polymer with calcium chloride as the cross-linking agent [4].

Optimized microsphere formulations (B2) achieved remarkable performance characteristics, with 99.2% drug release over 12 hours and entrapment efficiency exceeding 90%. The optimal formulation employed a drug-to-polymer ratio of 1:2 (Acebrophylline:Eudragit RS-100), 2% sodium alginate concentration, and 2.5% calcium chloride for cross-linking. These microspheres demonstrated spherical morphology with rough surface characteristics, as confirmed by Scanning Electron Microscopy analysis [4].

The microsphere preparation process involves the formation of calcium alginate gel beads through ionic interaction between alginate chains and calcium ions. The addition of Eudragit RS-100 provides additional sustained-release properties, creating a dual-polymer system that ensures controlled drug release through both gel formation and polymer-controlled diffusion mechanisms [4].

Comparative Performance Analysis

Comparative analysis of matrix tablets versus microspheres reveals distinct advantages for each system. Matrix tablets demonstrate superior manufacturing scalability and cost-effectiveness, with release periods extending to 24 hours. The tablet formulations show excellent mechanical properties with hardness values of 6-7 Kg/cm² and friability below 0.06%, ensuring stability during handling and transport [1] [2].

Microsphere formulations provide more rapid drug release (12 hours) with higher entrapment efficiency (>90%) and improved bioavailability potential due to their particulate nature. The spherical morphology of microspheres enables better flow properties and uniform distribution within capsule formulations [4].

Advanced drug delivery strategies: Ionic gelation and polymer-based systems

Ionic Gelation Mechanism and Applications

Ionic gelation represents a sophisticated approach to drug encapsulation, utilizing electrostatic interactions between oppositely charged ions to form cross-linked polymer networks. For Acebrophylline formulations, this technique employs sodium alginate as the primary polymer, which undergoes gelation in the presence of divalent cations such as calcium chloride [4] [5].

The ionic gelation process involves the preparation of aqueous solutions containing Acebrophylline and sodium alginate, followed by dropwise addition into calcium chloride solution. The calcium ions interact with the carboxyl groups of alginate chains, forming a three-dimensional network that entraps the drug molecules. This process creates microspheres with controlled porosity and release characteristics [4] [5].

Critical process parameters influencing ionic gelation include polymer concentration, cross-linking agent concentration, stirring speed, and solution pH. Optimal conditions established through systematic optimization studies demonstrate that 2% sodium alginate concentration with 2.5% calcium chloride provides the most effective balance between gelation efficiency and drug release control [4].

Polymer-Based System Design

Advanced polymer-based systems for Acebrophylline delivery utilize multiple polymers with complementary properties to achieve precise control over drug release. The combination of hydrophilic and hydrophobic polymers creates systems capable of providing both immediate and sustained-release characteristics [6] [7].

Eudragit-based formulations represent a significant advancement in polymer technology, with Eudragit RS-100 demonstrating particular efficacy for Acebrophylline encapsulation. This polymer provides pH-independent release characteristics, ensuring consistent drug delivery regardless of gastrointestinal pH variations. The incorporation of Eudragit RS-100 at drug-to-polymer ratios of 1:2 achieves optimal sustained-release properties [4] [8].

Hydrophilic matrix systems utilizing Hydroxypropylmethylcellulose create gel layers upon hydration, controlling drug diffusion through the swollen polymer matrix. The viscosity grade of HPMC significantly influences release characteristics, with higher viscosity grades (HPMC K100) providing more sustained release compared to lower viscosity grades (HPMC K15) [1] [9].

Multi-layered Delivery Systems

Multi-layered tablet technology represents an innovative approach to Acebrophylline delivery, combining immediate-release and sustained-release layers within a single dosage form. This technology enables the achievement of rapid therapeutic onset through the immediate-release layer, followed by sustained drug delivery through the controlled-release layer [6] [10].

The double-layered tablet formulation consists of a fast-release layer containing 50 mg Acebrophylline and a sustained-release layer containing 150 mg Acebrophylline. The fast-release layer utilizes superdisintegrants such as croscarmellose sodium, while the sustained-release layer employs hydrophobic polymers including carnauba wax and Eudragit L100-55 [8].

This approach provides superior pharmacokinetic profiles compared to conventional formulations, with once-daily dosing capability replacing the traditional twice-daily regimen. Clinical studies demonstrate that the double-layered formulation achieves similar bioavailability to twice-daily conventional formulations while improving patient compliance [6] [8].

Process optimization for manufacturing: Solvent selection and reaction conditions

Solvent Selection Strategies

Solvent selection represents a critical aspect of Acebrophylline formulation development, significantly influencing drug stability, process efficiency, and final product quality. Manufacturing processes for Acebrophylline synthesis utilize non-polar solvents to optimize reaction conditions and product purity [11] [12].

The preparation of Acebrophylline involves the reaction between theophylline-7-acetic acid and ambroxol base in non-polar solvents such as toluene, carbon tetrachloride, and chloroform. Toluene has been identified as the optimal solvent, providing reaction yields of 95-98% with product purity exceeding 99% as determined by High-Performance Liquid Chromatography analysis [11] [12].

Reaction optimization studies demonstrate that toluene-based synthesis at temperatures of 100-105°C for 25-30 minutes provides optimal conditions for Acebrophylline formation. The use of toluene as the reaction medium enables efficient heat transfer and facilitates product isolation through simple filtration procedures [11] [12].

Reaction Condition Optimization

Manufacturing process optimization for Acebrophylline formulations involves systematic evaluation of multiple parameters including temperature, time, pH, and atmospheric conditions. Wet granulation processes for tablet formulation utilize isopropyl alcohol and water as granulating agents, with optimal moisture content maintained below 1% to ensure product stability [1] [2].

Granulation parameters significantly influence final tablet properties, with drying temperatures of 40-60°C providing optimal moisture removal while maintaining drug stability. The granulation process employs PVP K30 as a binding agent, with concentrations of 15 mg per tablet providing adequate binding properties without compromising drug release characteristics [1].

Compression parameters for tablet manufacturing require careful optimization to achieve desired mechanical properties. Optimal compression forces produce tablets with hardness values of 6-7 Kg/cm², friability below 0.06%, and uniform drug content distribution. These parameters ensure tablet integrity during handling while maintaining appropriate disintegration and dissolution characteristics [1] [2].

Quality Control and Analytical Methods

Process optimization incorporates comprehensive analytical methods to ensure consistent product quality and performance. High-Performance Liquid Chromatography methods have been developed and validated for Acebrophylline quantification, utilizing reversed-phase columns with acetonitrile-water mobile phases [13] [14].

Optimized HPLC conditions employ Cosmosil C18 columns (250 × 4.6 mm, 5 μm) with acetonitrile:water (70:30) mobile phase at flow rates of 1.0 mL/min. Detection at 274 nm provides excellent sensitivity with linear ranges of 1-50 μg/mL and correlation coefficients exceeding 0.999 [14].

Dissolution testing protocols utilize USP Apparatus II with sequential pH conditions, employing 0.1N hydrochloric acid for 2 hours followed by pH 6.8 phosphate buffer for 22 hours. This method simulates physiological conditions and provides comprehensive evaluation of drug release profiles under varying pH conditions [1] [2].

Stability testing protocols follow International Conference on Harmonization guidelines, with accelerated stability studies conducted at 40°C with 75% relative humidity. Optimized formulations demonstrate excellent stability over 90-day periods, with no significant changes in drug content or dissolution profiles [1] [4].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

616.04674 g/mol

Monoisotopic Mass

614.04879 g/mol

Heavy Atom Count

35

UNII

0HM1E174TN

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

96989-76-3

Dates

Last modified: 08-15-2023
AIFA Product Information: Ambromucil (ambroxol acefyllinate) for oral use

Explore Compound Types